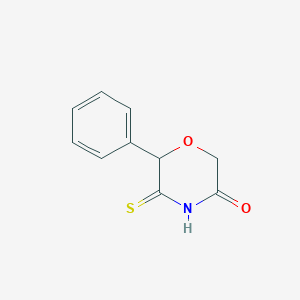

5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

Description

Contextualization within Heterocyclic Chemistry and Thiomorpholinone Scaffolds

Heterocyclic chemistry is a vast and critical field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. cem.comnou.edu.ng A significant number of natural products, pharmaceuticals, and agrochemicals are built upon heterocyclic cores. cem.com Within this domain, saturated six-membered rings containing two heteroatoms, such as thiomorpholines, are recognized as ideal scaffolds for drug design. researchgate.net

The thiomorpholinone scaffold, the core of 2-Phenylthiomorpholin-3-one, is a six-membered ring containing both a sulfur and a nitrogen atom. This structure is notable for the presence of the sulfur atom, which imparts distinct chemical reactivity and biological properties compared to its direct oxygen (morpholin-3-one) and nitrogen (piperazin-2-one) analogs. The thiomorpholinone core provides unique electronic and steric properties that can influence factors like receptor binding and metabolic stability in larger molecules. 2-Phenylthiomorpholin-3-one specifically belongs to this class, featuring a thiomorpholine (B91149) ring substituted with a phenyl group at the 2-position and a carbonyl group at the 3-position. ontosight.ai This specific arrangement makes it a useful building block in the synthesis of more complex molecules. bldpharm.com

Table 1: Comparison of Heterocyclic Scaffolds

| Scaffold | Key Heteroatoms | Unique Characteristics |

|---|---|---|

| Thiomorpholin-3-one (B1266464) | Sulfur, Nitrogen | The sulfur atom imparts distinct electronic and steric properties, influencing reactivity and biological activity. |

| Morpholin-3-one (B89469) | Oxygen, Nitrogen | Oxygen atom leads to different chemical properties compared to its sulfur analog. |

| Piperazin-2-one | Nitrogen, Nitrogen | Contains two nitrogen atoms, altering the ring's electronic nature and reactivity. |

Historical Development and Early Research Directions on the Thiomorpholinone Core

The study of thiomorpholine and its derivatives has evolved over several decades. Early synthetic methodologies for the core structure often involved multi-step processes. For instance, historical approaches to thiomorpholine itself included the transformation of diethanolamine (B148213) into an amino-mustard species, followed by cyclization with sodium sulfide (B99878). These early batch processes were often lengthy, requiring reaction times from two to fifty-four hours, and raised safety concerns due to the formation of reactive intermediates.

Early research also explored the chemical transformations of the thiomorpholine ring. For example, studies in the 1990s demonstrated the carbonylative transformation of related thiazolidines into thiazolidinones, which was proposed to proceed via a thiomorpholinone intermediate. rsc.org Such research highlighted the utility of the thiomorpholinone core in ring expansion and rearrangement reactions, establishing its role as a versatile synthetic intermediate. rsc.org The development of synthetic methods has continued, aiming to improve efficiency and access to a wider variety of derivatives, including those with significant steric hindrance.

Rationale for Comprehensive Investigation of 2-Phenylthiomorpholin-3-one

The focused investigation of 2-Phenylthiomorpholin-3-one stems from its identity as a versatile chemical building block and the inherent potential of its core structure. cymitquimica.com The thiomorpholinone scaffold is an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in molecules designed for various biological targets. researchgate.net

The rationale for its comprehensive study includes:

Synthetic Utility : The compound serves as a valuable intermediate for creating more complex molecules. ontosight.ai Medicinal chemists are increasingly interested in methodologies that not only allow for the construction of heterocycles but also for the modification of their core framework to achieve skeletal remodeling. rsc.org

Scaffold for Drug Discovery : Saturated S,N-heterocyclic systems like thiomorpholinone are frequently found in FDA-approved drugs and are used in the design of potent therapeutic agents. researchgate.net Derivatives of the thiomorpholine core have been investigated for a range of biological activities. researchgate.net For example, designing rigid analogs of bioactive molecules like phenylethylamine by incorporating the amine chain into a six-membered ring, such as a thiomorpholinone, has been a strategy to increase potency and selectivity for specific biological targets like monoamine oxidase (MAO). uchile.cl

Unique Physicochemical Properties : The presence of the sulfur atom and the phenyl group in 2-Phenylthiomorpholin-3-one provides a unique combination of steric and electronic properties. ontosight.ai These features are explored to develop novel compounds with specific binding characteristics and metabolic profiles.

Table 2: Chemical Data for 2-Phenylthiomorpholin-3-one

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 70156-57-9 | ontosight.aibldpharm.com |

| Molecular Formula | C₁₀H₁₁NOS | ontosight.aibldpharm.com |

| Molecular Weight | 193.24 g/mol | ontosight.ai |

| Class | Thiomorpholine, Heterocycle | ontosight.aibldpharm.com |

Structure

2D Structure

Properties

IUPAC Name |

6-phenyl-5-sulfanylidenemorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-8-6-13-9(10(14)11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFBCISVQYKSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990400 | |

| Record name | 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70156-57-9 | |

| Record name | 3-Thiomorpholinone, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070156579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylthiomorpholin 3 One and Its Structurally Diverse Analogues

Established Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis of 2-phenylthiomorpholin-3-one reveals two primary strategic approaches: constructing the heterocyclic ring from acyclic precursors (ring-closing) or modifying a pre-existing thiomorpholinone core.

Ring-Closing Approaches for Thiomorpholinone Formation

The formation of the thiomorpholinone ring is typically achieved by forming one or two key bonds in an intramolecular cyclization event. A common retrosynthetic disconnection is across the N4-C5 and S1-C2 bonds, leading back to a substituted amino acid derivative and a sulfur-containing component.

One established method involves the reaction of an α-halo-N-(2-haloethyl)acetamide with a sulfide (B99878) source. A more direct and widely utilized strategy involves the intramolecular cyclization of precursors containing both the nitrogen and sulfur moieties. For instance, the synthesis of thiomorpholin-3-ones can be achieved through the cyclization of N-substituted 2-mercaptoacetamides with a suitable dielectrophile or by cyclizing a molecule already containing the core atom backbone. nih.govchemrxiv.org

A prominent ring-closing strategy for a related scaffold, thiomorpholine-3-carboxylic acid, starts from an immobilized amino acid like cysteine. nih.gov This solid-phase approach involves N-alkylation of the protected cysteine with a bromo-ketone, followed by sulfonyl or acyl protection of the nitrogen. The final ring closure and cleavage from the resin are mediated by trifluoroacetic acid, which catalyzes the intramolecular cyclization between the thiol and the iminium ion formed in situ. nih.gov This general strategy can be adapted for 2-phenylthiomorpholin-3-one by starting with a phenyl-substituted cysteine derivative or introducing the phenyl group via an appropriate precursor.

Table 1: Representative Ring-Closing Strategies for Thiomorpholinone Synthesis

| Precursor Type | Key Reaction | Description |

|---|---|---|

| N-substituted 2-mercaptoacetamide (B1265388) derivative | Intramolecular Nucleophilic Substitution | An activated ethyl group attached to the nitrogen (e.g., 2-chloroethyl) undergoes intramolecular cyclization via nucleophilic attack by the thiol sulfur. researchgate.net |

| Immobilized Cysteine Derivative | Acid-mediated Cyclization | Solid-phase synthesis where an N-alkylated cysteine derivative is cleaved from the resin with acid, prompting intramolecular cyclization to form the thiomorpholine (B91149) ring. nih.gov |

Strategic Functionalization of Pre-formed Thiomorpholinone Scaffolds

An alternative to de novo ring synthesis is the modification of a pre-existing thiomorpholin-3-one (B1266464) or thiomorpholine core. This approach is advantageous when the core scaffold is readily available and allows for the late-stage introduction of diversity. Key functionalization strategies include N-alkylation/acylation and C-alkylation at positions alpha to the carbonyl or sulfur.

N-Alkylation/Acylation: The secondary amine nitrogen of the thiomorpholinone ring is a nucleophilic site amenable to substitution. Under basic conditions, deprotonation of the N-H bond facilitates reaction with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce diverse substituents at the N4 position. nih.govmdpi.com Care must be taken to control reaction conditions to avoid competing O-alkylation of the amide oxygen, although N-alkylation is generally favored for amide-type systems. nih.gov

C-Alkylation: Introducing substituents at the carbon positions, particularly C2, requires different strategies. For a pre-formed thiomorpholin-3-one, deprotonation at the C2 position can generate a nucleophilic enolate, which can then react with electrophiles like alkyl halides. nih.gov The presence of the sulfur atom can influence the acidity and stability of this enolate. Palladium-catalyzed C-H alkylation has also emerged as a powerful tool for functionalizing heterocyclic systems and could be applied to the 2-phenylthiomorpholin-3-one scaffold. nih.govrsc.org

Enantioselective and Diastereoselective Synthesis of Chiral 2-Phenylthiomorpholin-3-one Derivatives

The synthesis of single-enantiomer drugs is a critical goal in medicinal chemistry. For 2-phenylthiomorpholin-3-one, the C2 carbon is a stereocenter, necessitating asymmetric synthesis methods to control its absolute configuration.

Chiral Auxiliary-Mediated Asymmetric Induction

A robust and reliable method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org In this approach, an achiral precursor is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For synthesizing chiral 2-phenylthiomorpholin-3-one derivatives, a chiral auxiliary can be attached to the nitrogen atom. Evans' oxazolidinone auxiliaries are particularly effective for directing asymmetric alkylations and aldol (B89426) reactions. youtube.comsantiago-lab.com The general process would involve:

Acylation of a chiral oxazolidinone (e.g., derived from valine or phenylalanine) with a suitable acetyl group precursor.

Formation of a boron or lithium enolate, whose facial selectivity is controlled by the bulky substituent on the chiral auxiliary. santiago-lab.com

Reaction of the enolate with a phenyl-containing electrophile to set the C2 stereocenter with high diastereoselectivity.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, are also highly effective and may offer superior performance in certain reactions due to their structural similarity to the target molecule. scielo.org.mx They have proven particularly effective in aldol-type reactions. scielo.org.mx

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereochemical Control Mechanism |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylations, Aldol Reactions | Steric hindrance from substituents at C4 and C5 directs the approach of the electrophile to one face of the enolate. wikipedia.orgsantiago-lab.com |

| Pseudoephedrine Amides | Asymmetric Alkylation | The methyl and hydroxyl groups on the pseudoephedrine backbone direct the approach of the electrophile to create a syn relationship with the methyl group. wikipedia.org |

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful and atom-economical alternative to stoichiometric chiral auxiliaries. In these reactions, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that can differentiate between enantiotopic faces or transition states.

Rhodium-catalyzed reactions are particularly well-suited for the synthesis of chiral heterocycles. rsc.orgresearchgate.net Methodologies such as rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to an appropriate α,β-unsaturated thiomorpholinone precursor could be a viable route. researchgate.netnih.gov This would involve the addition of a phenylboronic acid to the double bond, with the enantioselectivity controlled by a chiral phosphine (B1218219) ligand coordinated to the rhodium catalyst. researchgate.net

Similarly, rhodium(II)-catalyzed asymmetric cyclization reactions, such as the annulation of indoles, demonstrate the power of this approach for building complex chiral heterocyclic systems. nih.gov An analogous intramolecular cyclization of a carefully designed acyclic precursor containing a diazo group could be catalyzed by a chiral rhodium complex to furnish the 2-phenylthiomorpholin-3-one ring with high enantioselectivity. rsc.org

Organocatalytic Enantioselective Transformations

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a third pillar of asymmetric synthesis. These catalysts often operate via mechanisms distinct from metal catalysts or enzymes and can provide excellent stereocontrol.

For the synthesis of chiral 2-phenylthiomorpholin-3-one, an asymmetric sulfa-Michael reaction could be employed. rsc.org This involves the conjugate addition of a thiol to an α,β-unsaturated acceptor. A chiral organocatalyst, such as a cinchona alkaloid-derived squaramide, could catalyze the addition of a suitable sulfur nucleophile to an N-acylated-2-phenylacrylamide derivative. rsc.org Subsequent intramolecular amidation would complete the ring and form the desired chiral product.

Furthermore, chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. beilstein-journals.org They could potentially catalyze an intramolecular cyclization of an appropriate precursor, where protonation by the chiral acid creates a chiral environment that directs the ring-closing step to favor one enantiomer.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. In this process, one enantiomer reacts at a different rate than the other, allowing for their separation. For thiomorpholinone derivatives, enzymatic kinetic resolution (EKR) has proven to be a particularly effective strategy.

Lipases are a class of enzymes frequently employed in EKR due to their stereoselectivity, stability in organic solvents, and broad substrate tolerance. The principle of lipase-catalyzed kinetic resolution often involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. For a racemic precursor to 2-phenylthiomorpholin-3-one containing a hydroxyl group, a lipase (B570770) could selectively acylate one enantiomer, leaving the other unreacted. Subsequent separation of the acylated and unacylated enantiomers yields the enantiomerically enriched products.

Several lipases, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Candida rugosa, have been successfully used in the kinetic resolution of various heterocyclic compounds. nih.gov The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion.

| Lipase | Acyl Donor | Solvent | Enantioselectivity (E value) | Reference |

| Candida antarctica lipase B (CALB) | Isopropenyl acetate | Toluene/[EMIM][BF4] | High (>100) | nih.gov |

| Pseudomonas cepacia lipase (PCL) | Vinyl acetate | Dichloromethane | Moderate to High | nih.gov |

| Candida rugosa lipase | Vinyl acetate | Toluene | Moderate | nih.gov |

| Note: This table presents generalized data on lipase-catalyzed kinetic resolutions of related heterocyclic compounds, illustrating the potential for applying this methodology to 2-phenylthiomorpholin-3-one precursors. |

Dynamic kinetic resolution (DKR) is an advancement over conventional kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the slower-reacting enantiomer is continuously racemized in situ, ensuring that all of the starting material is eventually converted to the desired enantiomerically pure product. This often involves the combination of an enzymatic resolution with a chemical or physical racemization catalyst.

Chiral Pool Approach in Thiomorpholinone Synthesis

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Common chiral pool sources include amino acids, carbohydrates, and terpenes. For the synthesis of chiral thiomorpholinone derivatives, amino acids are particularly relevant starting materials due to their inherent chirality and the presence of both an amine and a carboxylic acid functional group.

For instance, the synthesis of an enantiomerically pure 2-substituted thiomorpholin-3-one could commence from a corresponding α-amino acid. The general strategy would involve the reduction of the carboxylic acid moiety to an alcohol, followed by the introduction of a thiol-containing fragment and subsequent cyclization to form the thiomorpholinone ring. The stereocenter from the starting amino acid dictates the stereochemistry of the final product.

| Chiral Starting Material | Key Synthetic Steps | Final Product Stereochemistry |

| (L)-Phenylalanine | 1. Reduction of carboxylic acid 2. Introduction of thiol group 3. Cyclization | (S)-2-Phenylthiomorpholin-3-one |

| (D)-Phenylalanine | 1. Reduction of carboxylic acid 2. Introduction of thiol group 3. Cyclization | (R)-2-Phenylthiomorpholin-3-one |

| (L)-Cysteine | 1. Protection of functional groups 2. Reaction with a phenyl-containing electrophile 3. Cyclization | Chiral 2-substituted thiomorpholin-3-one |

| Note: This table outlines a conceptual synthetic pathway and has been constructed for illustrative purposes. |

This methodology offers a straightforward and often cost-effective route to enantiomerically pure compounds, as the chirality is sourced from inexpensive natural products.

Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer increased efficiency, sustainability, and access to molecular diversity. These emerging techniques are poised to revolutionize the synthesis of 2-phenylthiomorpholin-3-one and its analogues.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular complexity and the construction of compound libraries.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for the synthesis of heterocyclic compounds. chemijournal.comnih.gov A hypothetical Ugi-type MCR for the synthesis of a 2-phenylthiomorpholin-3-one derivative could involve the reaction of an aldehyde (e.g., benzaldehyde), an amine-thiol (a bifunctional component), a carboxylic acid, and an isocyanide. The intramolecular reaction between the amine and thiol functionalities with other components could lead to the formation of the thiomorpholinone ring in a single step.

The key advantage of MCRs is their ability to generate complex molecules from simple and readily available starting materials in a time- and resource-efficient manner. This approach is particularly well-suited for the discovery of new bioactive molecules through the synthesis of diverse libraries of thiomorpholinone analogues.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. bohrium.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for automated and scalable synthesis. nih.gov

The synthesis of heterocyclic compounds, including thiomorpholine derivatives, has been successfully demonstrated using flow chemistry. researchgate.netnih.gov For the synthesis of 2-phenylthiomorpholin-3-one, a continuous flow process could be designed for key steps such as the formation of the thiomorpholinone ring through cyclization. The precise temperature and residence time control afforded by flow reactors can lead to higher yields and purities by minimizing the formation of side products.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Limited by stirring speed | Enhanced due to small reactor dimensions |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Scalability | Often requires re-optimization | More straightforward scalability |

| Reaction Time | Typically longer | Often significantly shorter |

| Note: This table provides a general comparison of batch versus flow synthesis for heterocyclic compounds. |

Green Chemistry Principles and Sustainable Synthesis Routes

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of green chemistry principles to the synthesis of 2-phenylthiomorpholin-3-one aims to create more environmentally benign and sustainable manufacturing processes.

Key green chemistry strategies applicable to thiomorpholinone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis (enzymes) and heterogeneous catalysis, to improve reaction efficiency and reduce waste. rasayanjournal.co.in Catalysts are used in small amounts and can often be recycled and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. MCRs are a prime example of high atom economy reactions.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which eliminates solvent-related waste and simplifies product purification.

By integrating these principles, the synthesis of 2-phenylthiomorpholin-3-one and its derivatives can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Phenylthiomorpholin 3 One

Reactivity of the Thiomorpholinone Ring System

The thiomorpholinone core is the primary site of many chemical transformations, with the carbonyl group, sulfur atom, nitrogen atom, and α-carbon each exhibiting distinct reactivity.

Carbonyl Group (C3) Transformations and Nucleophilic Additions

The C3 carbonyl group in the 2-Phenylthiomorpholin-3-one ring is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.com This reactivity is characteristic of amides, although generally less pronounced than that of ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org The primary reaction at this site is nucleophilic addition, which can lead to a tetrahedral intermediate that may subsequently undergo various transformations. libretexts.org

Key transformations include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the 2-phenylthiomorpholin-3-one to 2-phenylthiomorpholine. Milder reducing agents, such as sodium borohydride, are typically not reactive enough to reduce amides.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon. The initial tetrahedral intermediate may be stable or undergo further reactions depending on the conditions. These reactions are often irreversible. masterorganicchemistry.com

The table below summarizes representative nucleophilic addition reactions at the C3 carbonyl.

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| Reduction | 1. LiAlH₄, THF 2. H₂O workup | 2-Phenylthiomorpholine | Complete reduction of the amide carbonyl to a methylene group. |

| Grignard Addition | 1. CH₃MgBr, Et₂O 2. H₃O⁺ workup | Hemiaminal or ring-opened product | The initial adduct may be unstable, potentially leading to ring cleavage. |

| Wittig Reaction | Ph₃P=CH₂, THF | Generally unreactive | Amides are typically not electrophilic enough to react with Wittig reagents. |

Sulfur Atom Reactivity: Oxidation States and Heteroatom Interactions

The sulfur atom in the thiomorpholinone ring is a nucleophilic center and can be readily oxidized. organic-chemistry.orgnih.gov Its reactivity is analogous to that of other dialkyl sulfides. The oxidation state of sulfur can be precisely controlled by the choice of oxidizing agent and reaction conditions, leading to the formation of the corresponding sulfoxide (B87167) or sulfone. organic-chemistry.org

Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) in a controlled stoichiometry or sodium periodate (B1199274) (NaIO₄), will convert the sulfide (B99878) to a sulfoxide (S=O). organic-chemistry.org This introduces a new stereocenter at the sulfur atom.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) will further oxidize the sulfide, past the sulfoxide stage, to the corresponding sulfone (SO₂). organic-chemistry.org

These oxidation reactions are significant as they can modulate the biological activity and physicochemical properties of the molecule. The resulting sulfoxides and sulfones also offer handles for further synthetic manipulations.

| Target Product | Oxidizing Agent | Typical Conditions | Resulting Oxidation State |

| 2-Phenylthiomorpholin-3-one S-oxide | H₂O₂ (1 equiv.) | Acetic Acid, 25°C | S(IV) |

| 2-Phenylthiomorpholin-3-one S-oxide | NaIO₄ | Methanol/Water, 0°C | S(IV) |

| 2-Phenylthiomorpholin-3-one S,S-dioxide | m-CPBA (>2 equiv.) | CH₂Cl₂, 25°C | S(VI) |

| 2-Phenylthiomorpholin-3-one S,S-dioxide | H₂O₂ (excess) | Acetic Acid, heat | S(VI) |

Nitrogen Atom Reactivity: Alkylation, Acylation, and Amidation

The secondary amine nitrogen (N4) in the thiomorpholinone ring is a nucleophilic site and can participate in a variety of bond-forming reactions. Its reactivity is typical of cyclic amides and secondary amines.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netresearchgate.net The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the nitrogen to form a more nucleophilic amide anion, which then displaces the halide in an Sₙ2 reaction. This transformation is crucial for diversifying the molecular structure. nih.gov

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. nih.govd-nb.info This reaction forms an N-acyl derivative, effectively converting the lactam into a cyclic imide structure. Such reactions can be highly chemoselective. nih.govd-nb.info

N-Amidation: While less common, reactions with isocyanates can lead to the formation of urea-type linkages at the N4 position.

| Reaction Type | Reagent | Base/Catalyst | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N-Methylated thiomorpholinone |

| N-Alkylation | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | N-Benzylated thiomorpholinone |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | N-Acetyl thiomorpholinone |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | N-Acetyl thiomorpholinone |

α-Carbon (C2) Functionalization and Stereocenter Manipulation

The α-carbon (C2) is positioned between the nitrogen and carbonyl group and adjacent to the sulfur atom, making the proton attached to it acidic. Deprotonation of this C-H bond by a strong base generates an enolate or an analogous nucleophilic species. masterorganicchemistry.comyoutube.com This enolate is a key intermediate for forming new carbon-carbon bonds at the C2 position. libretexts.orgpressbooks.pub

Enolate Formation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required to completely deprotonate the α-carbon. libretexts.orgmnstate.edu The resulting enolate can then react with various electrophiles.

Alkylation: The enolate can be alkylated by reacting it with primary alkyl halides. libretexts.orgpressbooks.pub This reaction proceeds via an Sₙ2 mechanism.

Stereocenter Manipulation: Since C2 is a stereocenter, reactions involving this position can be subject to stereochemical control. The approach of the electrophile to the planar enolate intermediate can be influenced by the existing phenyl group, potentially leading to diastereoselective functionalization. The choice of base, solvent, and temperature can influence the stereochemical outcome of these reactions. princeton.edu

| Step | Reagents | Intermediate/Product | Key Considerations |

| 1. Enolate Formation | Lithium Diisopropylamide (LDA) | C2-Enolate | Requires strong, non-nucleophilic base and low temperature (e.g., -78°C) to prevent side reactions. libretexts.org |

| 2. Alkylation | Methyl Iodide (CH₃I) | 2-Methyl-2-phenylthiomorpholin-3-one | Electrophile must be suitable for Sₙ2 (e.g., primary halide). libretexts.org |

| 2. Aldol (B89426) Addition | Benzaldehyde (PhCHO) | 2-(Hydroxy(phenyl)methyl)-2-phenylthiomorpholin-3-one | Creates a new stereocenter, leading to diastereomeric products. |

Phenyl Moiety Reactivity: Aromatic Substitutions and Derivatizations

The nitrogen and sulfur atoms can potentially donate electron density into the ring via resonance, while the carbonyl group is electron-withdrawing. The net effect typically results in the substituent being an ortho-, para-director. organicchemistrytutor.comyoutube.com However, the ring is likely to be deactivated towards substitution compared to benzene (B151609) due to the inductive effects of the heteroatoms and the carbonyl group.

Typical EAS reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the para and ortho positions.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be achieved using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.orgbyjus.comlibretexts.org However, these reactions can be complicated by the Lewis basicity of the nitrogen and sulfur atoms, which can coordinate with the catalyst. libretexts.orgmasterorganicchemistry.com

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)thiomorpholin-3-one |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)thiomorpholin-3-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetylphenyl)thiomorpholin-3-one |

Complex Cascade and Rearrangement Reactions

The intricate structure of 2-Phenylthiomorpholin-3-one allows for complex reaction sequences, including cascade and rearrangement reactions, often triggered by the formation of reactive intermediates.

N-Acyliminium Ion Cascades: The lactam functionality can be a precursor to N-acyliminium ions. These electrophilic intermediates are highly reactive and can initiate intramolecular cyclizations or cascade reactions. For instance, acid-catalyzed processes involving hydroxyl-substituted thiomorpholinones can lead to complex polycyclic structures through sequences involving transposition, heterocyclization, and π-cyclization. nih.gov

Rearrangements of Sulfoxides: The corresponding sulfoxide, formed by oxidation of the sulfur atom, can undergo sigmatropic rearrangements. For example, dearomative wikipedia.orgwikipedia.org-rearrangements have been observed for aryl sulfoxides, suggesting that under specific conditions, the phenyl group and the sulfoxide could participate in complex bond reorganizations. nih.gov

Ring-Opening and Rearrangement: Under certain conditions, such as base-assisted esterification, the thiomorpholinone ring can undergo cleavage. This can initiate a cascade process involving elimination and migration of adjacent groups, leading to completely different molecular scaffolds, such as cross-conjugated aminodienes. organicchemistrytutor.com Such nucleophile-promoted ring rearrangements can be a powerful tool for generating structural diversity. nih.gov

These advanced transformations highlight the synthetic potential of the thiomorpholinone scaffold beyond simple functional group manipulations.

Deconstructive Ring-Opening and Skeletal Rearrangements

Recent research has explored the deconstructive ring-opening of thiomorpholinone derivatives, which can lead to significant skeletal rearrangements. While specific studies focusing exclusively on 2-phenylthiomorpholin-3-one are limited, broader investigations into thiomorpholinone-tethered alkenoic acids have demonstrated a cascade reaction initiated by base-assisted ring-opening. This process involves the cleavage of the C-S bond within the thiomorpholine (B91149) ring, followed by a concomitant 1,2-migration of an α-amino alkenyl group. This sequence results in the formation of 1,1-disubstituted amino-1,3-dienes, representing a significant "scaffold hopping" or skeletal remodeling of the original heterocyclic framework. The presence of an N-aryl substituent on the thiomorpholinone ring has been observed to activate the molecule, leading to faster reaction rates compared to N-alkyl congeners.

The steric environment around the reactive center also plays a crucial role. For instance, steric hindrance can impede the ring-opening process, as observed when bulky substituents are positioned near the reaction site. The acidity of the α-amino proton is another critical factor, with sufficient acidity being necessary for deprotonation by a base like K₂CO₃ to initiate the ring-opening cascade.

Intramolecular Cyclization Pathways

While specific literature on the intramolecular cyclization pathways of 2-phenylthiomorpholin-3-one is not extensively detailed in the provided search results, the reactivity of related heterocyclic systems suggests potential pathways. In analogous nitrogen-containing heterocycles, intramolecular cyclization is a common strategy for the synthesis of more complex, fused-ring systems. These reactions are often catalyzed by acids or transition metals and proceed through the formation of a new bond between two atoms within the same molecule. For thiomorpholinone derivatives, this could involve the phenyl substituent or other functional groups attached to the core ring participating in a cyclization event, leading to novel polycyclic architectures.

Reaction Mechanism Elucidation through Kinetic and Thermodynamic Studies

Although specific kinetic and thermodynamic data for the deconstructive ring-opening, skeletal rearrangement, or intramolecular cyclization of 2-phenylthiomorpholin-3-one are not available in the provided search results, the principles of physical organic chemistry can provide a framework for predicting such behavior. For instance, the stability of intermediates, such as carbocations or carbanions, formed during a reaction pathway would significantly influence the reaction rate and the distribution of products. Computational modeling, including Density Functional Theory (DFT) calculations, could further complement experimental studies by providing insights into the geometries and energies of transition states and intermediates, thereby helping to elucidate the precise mechanistic pathways.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 Phenylthiomorpholin 3 One

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. The principle lies in the fact that protons in different chemical environments experience the external magnetic field differently due to shielding by surrounding electrons. This results in distinct resonance frequencies, or chemical shifts (δ), measured in parts per million (ppm).

Key information derived from a ¹H NMR spectrum includes:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield).

Integration: The area under a signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent, non-equivalent protons splits a signal into multiple peaks (e.g., singlet, doublet, triplet). The n+1 rule is often used, where 'n' is the number of neighboring equivalent protons.

For 2-Phenylthiomorpholin-3-one, the protons on the thiomorpholine (B91149) ring and the phenyl group would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenylthiomorpholin-3-one (in CDCl₃) This table presents predicted data based on established chemical shift principles for analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 (methine) | 4.5 - 4.7 | Singlet (s) | 1H |

| H-5 (methylene) | 3.0 - 3.2 | Triplet (t) | 2H |

| H-6 (methylene) | 3.4 - 3.6 | Triplet (t) | 2H |

| Phenyl Protons | 7.2 - 7.5 | Multiplet (m) | 5H |

| N-H (amide) | 6.5 - 7.0 | Broad Singlet (br s) | 1H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. mdpi.com Since the ¹³C isotope has a low natural abundance (1.1%), ¹³C-¹³C coupling is negligible, resulting in each unique carbon atom typically producing a single, sharp signal. The chemical shift of a ¹³C signal is highly sensitive to its hybridization and electronic environment.

Key information derived from a ¹³C NMR spectrum includes:

Number of Signals: Indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ): The chemical shift reveals the type of carbon. For instance, carbonyl carbons are highly deshielded and appear far downfield (160-220 ppm), while sp³-hybridized carbons appear upfield.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenylthiomorpholin-3-one (in CDCl₃) This table presents predicted data based on established chemical shift principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C=O (C-3) | 170 - 175 | Quaternary (C) |

| C-2 | 60 - 65 | Methine (CH) |

| C-5 | 45 - 50 | Methylene (CH₂) |

| C-6 | 28 - 33 | Methylene (CH₂) |

| Phenyl C (quaternary) | 135 - 140 | Quaternary (C) |

| Phenyl C (ortho, meta, para) | 125 - 130 | Methine (CH) |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. creative-biostructure.com Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons. For 2-Phenylthiomorpholin-3-one, a key correlation would be observed between the methylene protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at 4.5-4.7 ppm would show a cross-peak to the carbon signal at 60-65 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This technique is essential for piecing together the molecular skeleton, especially around quaternary carbons (which are not observed in HSQC). For instance, the H-2 proton would show HMBC correlations to the carbonyl carbon (C-3) and the quaternary phenyl carbon, confirming the connectivity of the phenyl group at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is critical for determining stereochemistry and conformation. In 2-Phenylthiomorpholin-3-one, NOESY could reveal the spatial relationship between the phenyl group protons and the protons on the thiomorpholine ring, providing insights into the preferred conformation of the molecule in solution.

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) provides detailed information about the structure in the solid phase. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs can have distinct physical properties.

In ssNMR, techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov Subtle differences in the crystal packing and molecular conformation between polymorphs lead to measurable changes in the ¹³C chemical shifts. Therefore, ssNMR can serve as a powerful tool to:

Identify and differentiate between different polymorphic forms of 2-Phenylthiomorpholin-3-one.

Characterize the conformation of the molecule within the crystal lattice.

Detect the presence of different forms in a bulk sample, providing quality control in a pharmaceutical context. fsu.edu

Advanced Mass Spectrometry (MS) for Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sapub.org When a molecule is ionized, it often breaks apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, the original structure can be deduced.

For 2-Phenylthiomorpholin-3-one, common fragmentation pathways under electron ionization (EI) would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the sulfur atom or the carbonyl group.

Loss of small neutral molecules: Expulsion of molecules like CO or ethylene (B1197577) (C₂H₄).

Fragmentation of the phenyl ring: Formation of characteristic ions such as the tropylium (B1234903) ion (m/z 91) or the phenyl cation (m/z 77).

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Phenylthiomorpholin-3-one

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 193 | [M]⁺ | Molecular Ion |

| 165 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring |

| 116 | [C₆H₅CHS]⁺ | Cleavage of the thiomorpholine ring |

| 91 | [C₇H₇]⁺ | Rearrangement to tropylium ion from the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). kobv.de This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique combination of atoms has a distinct exact mass. miamioh.edu While conventional MS might identify a molecular ion at m/z 193, HRMS can distinguish 2-Phenylthiomorpholin-3-one (C₁₀H₁₁NOS) from another compound with the same nominal mass but a different elemental formula. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. kobv.de

Table 4: Calculated Exact Masses for 2-Phenylthiomorpholin-3-one and Key Fragments

| Ion Formula | Nominal Mass | Calculated Exact Mass |

| C₁₀H₁₁NOS (Molecular Ion) | 193 | 193.0561 |

| C₉H₁₁NS ([M-CO]⁺) | 165 | 165.0612 |

| C₇H₆S ([C₆H₅CHS]⁺) | 116 | 116.0217 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

In a hypothetical MS/MS analysis of 2-Phenylthiomorpholin-3-one, the molecule would first be ionized to form a precursor ion. This ion would then be isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments would allow for the confirmation of the compound's structure by identifying key structural motifs. For instance, the loss of the phenyl group or fragmentation of the thiomorpholinone ring would produce predictable ion masses.

Table 1: Hypothetical MS/MS Fragmentation Data for 2-Phenylthiomorpholin-3-one

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| [M+H]⁺ | Varies | Phenyl group (C₆H₅) | Indicates the presence of a phenyl substituent. |

| [M+H]⁺ | Varies | Carbonyl group (CO) | Confirms the presence of the ketone functional group. |

| [M+H]⁺ | Varies | Thiomorpholinone ring fragments | Provides information on the heterocyclic ring structure. |

Note: This table is illustrative and not based on experimental data.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For 2-Phenylthiomorpholin-3-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond in the secondary amine, the C=O bond of the ketone, the C-N bond, the C-S bond, and the aromatic C-H and C=C bonds of the phenyl group. libretexts.org The precise positions of these bands can provide information about the molecular environment of the functional groups.

Table 2: Expected IR Absorption Bands for 2-Phenylthiomorpholin-3-one

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300-3500 | Stretch |

| C=O (Ketone) | 1680-1720 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| C-N | 1080-1360 | Stretch |

| C-S | 600-800 | Stretch |

Note: This table is based on general spectroscopic principles and is not derived from experimental data for the specific compound. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for identifying conjugated systems, such as aromatic rings and double bonds.

The UV-Vis spectrum of 2-Phenylthiomorpholin-3-one would be expected to show absorption bands corresponding to the π → π* transitions of the phenyl group. The position and intensity of these bands would be influenced by the substitution on the aromatic ring and any conjugation with the thiomorpholinone ring.

Table 3: Hypothetical UV-Vis Absorption Data for 2-Phenylthiomorpholin-3-one

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~254 | Moderate | π → π | Phenyl ring |

| ~204 | High | π → π | Phenyl ring |

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.

A successful X-ray crystallographic analysis of 2-Phenylthiomorpholin-3-one would provide unambiguous confirmation of its molecular structure, including the conformation of the thiomorpholinone ring and the orientation of the phenyl group. sciencepublishinggroup.com Furthermore, for a chiral crystal, the absolute configuration of the stereocenter could be determined.

Table 4: Illustrative Crystallographic Data for 2-Phenylthiomorpholin-3-one

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.45 |

| Volume (ų) | 1020.1 |

| Z | 4 |

Note: This table presents hypothetical data and is not based on an actual crystal structure determination.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. nih.govmdpi.com It provides a graphical representation of the regions of close contact between molecules, highlighting the nature and relative importance of different types of intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.gov

For 2-Phenylthiomorpholin-3-one, a Hirshfeld surface analysis would reveal the key interactions responsible for its crystal packing. It would likely show significant contributions from N-H···O hydrogen bonds between the amine and ketone groups of adjacent molecules, as well as C-H···π interactions involving the phenyl rings.

Chiral Analytical Techniques (HPLC, SFC) for Enantiomeric Purity and Separation

Since 2-Phenylthiomorpholin-3-one possesses a chiral center at the carbon atom bearing the phenyl group, it can exist as a pair of enantiomers. Chiral analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential for separating and quantifying these enantiomers. nih.govafmps.be

These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. mdpi.com Chiral SFC is often favored for its speed and reduced solvent consumption compared to HPLC. nih.govchromatographyonline.comphenomenex.com

Table 5: Hypothetical Chiral Separation Parameters for 2-Phenylthiomorpholin-3-one

| Technique | Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) |

| HPLC | Polysaccharide-based (e.g., Chiralpak AD) | Hexane/Isopropanol | Varies | Varies | >1.5 |

| SFC | Polysaccharide-based (e.g., Chiralcel OJ) | CO₂/Methanol | Varies | Varies | >1.5 |

Note: This table is illustrative and not based on experimental data.

Computational Chemistry and Molecular Modeling of 2 Phenylthiomorpholin 3 One Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. mdpi.com The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. mdpi.com For organic molecules like 2-Phenylthiomorpholin-3-one, hybrid functionals such as B3LYP combined with Pople-style basis sets like 6-311++G(d,p) are commonly used to balance computational cost and accuracy. nih.gov

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 2-Phenylthiomorpholin-3-one, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The thiomorpholine (B91149) ring can adopt several conformations, such as chair, boat, and twist-boat forms. DFT calculations can determine the relative energies of these conformers to identify the most predominant species in the gaseous phase. chemrxiv.org

Conformational analysis using DFT can map the potential energy surface as a function of key dihedral angles. This reveals the energy barriers between different conformations and provides insight into the molecule's flexibility. The resulting optimized geometry is crucial for the accuracy of all subsequent computational analyses. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Length | C-N | ~1.46 Å |

| Bond Length | C-C (Phenyl) | ~1.39 Å |

| Bond Angle | O=C-N | ~123° |

| Bond Angle | C-S-C | ~98° |

| Dihedral Angle | C-N-C-C | ~55° (Chair Conformation) |

Note: The values in Table 1 are illustrative examples of what a DFT calculation would yield and are based on typical bond lengths and angles for similar functional groups.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. uoanbar.edu.iqtcd.ie DFT calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. figshare.com

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. figshare.com

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 3.0 - 4.0 Debye |

| Ionization Potential | Energy required to remove an electron (≈ -EHOMO) | ~ 6.5 eV |

| Electron Affinity | Energy released when an electron is added (≈ -ELUMO) | ~ 1.2 eV |

Note: The values in Table 2 are typical and illustrative for a molecule of this type.

DFT calculations are instrumental in predicting the chemical reactivity of a molecule. By analyzing the electronic properties, one can forecast how 2-Phenylthiomorpholin-3-one might behave in a chemical reaction. The MEP map identifies sites prone to electrophilic or nucleophilic attack. For instance, the carbonyl oxygen would likely be an electron-rich, nucleophilic site, while the carbonyl carbon would be an electron-poor, electrophilic site.

Transition State (TS) analysis allows for the modeling of reaction pathways and the calculation of activation energy barriers. mdpi.com This involves locating the saddle point on the potential energy surface that connects reactants to products. While specific reactions involving 2-Phenylthiomorpholin-3-one are not detailed here, this methodology could be applied to study its synthesis, degradation, or metabolic pathways. Such models can predict the feasibility and kinetics of a proposed reaction, offering a theoretical foundation for experimental work. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at a given temperature. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent. nih.gov

For 2-Phenylthiomorpholin-3-one, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal its conformational flexibility. wustl.edu The simulation can show transitions between different ring puckering conformations and the rotation of the phenyl group. Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation. biorxiv.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. nih.gov

MD simulations are also crucial for studying solvation effects. By explicitly including solvent molecules, one can observe the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent. nih.gov This provides a more realistic model of the molecule's behavior in solution, which is essential for understanding its solubility and interactions in a biological context. researchgate.net

| Parameter | Description/Typical Value |

|---|---|

| Force Field | Set of parameters to describe potential energy (e.g., AMBER, OPLS-AA) |

| Solvent Model | Explicit water model (e.g., TIP3P) or other solvent |

| System Size | Molecule plus solvent in a periodic box (~10,000 - 50,000 atoms) |

| Simulation Time | 100 - 500 nanoseconds |

| Temperature | Controlled via a thermostat (e.g., 300 K) |

| Pressure | Controlled via a barostat (e.g., 1 atm) |

Molecular Docking and Binding Energy Calculations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule like 2-Phenylthiomorpholin-3-one to a biological target. semanticscholar.org

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate different poses. The scoring function estimates the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. nih.gov The results can identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking (between the phenyl ring and aromatic residues in the protein)

van der Waals forces

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy more accurately by incorporating solvation effects and entropic contributions. biorxiv.orgsemanticscholar.org These calculations provide a more refined estimate of the binding affinity and can help in ranking potential drug candidates. frontiersin.org

| Parameter | Description | Example Result |

|---|---|---|

| Binding Affinity (Docking Score) | Estimated free energy of binding | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the active site forming key contacts | Tyr84, Phe250, Leu112, Ser120 |

| Hydrogen Bonds | Interaction between carbonyl oxygen and Ser120 | 1 H-bond (2.9 Å) |

| Hydrophobic Interactions | Phenyl ring with Leu112; Thiomorpholine ring with Phe250 | Multiple contacts |

| Binding Free Energy (MM/GBSA) | Refined calculation of binding energy | -45.0 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning, to correlate these descriptors with an observed property. mdpi.com

For a series of 2-Phenylthiomorpholin-3-one derivatives, a QSAR model could be developed to predict their activity against a specific biological target. semanticscholar.org Molecular descriptors used in such models can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges. researchgate.net

Steric: Molecular volume, surface area, shape indices. zenodo.org

Hydrophobic: LogP (partition coefficient). kg.ac.rs

Topological: Descriptors based on the 2D graph of the molecule.

A typical QSAR model is expressed as a linear equation: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents coefficients and D represents the values of the molecular descriptors.

These models, once validated, can be used for the virtual screening of large compound libraries to identify new potential leads and to guide the synthesis of new derivatives with improved activity or properties. semanticscholar.orgresearchgate.netresearchgate.netnih.gov

| Descriptor Type | Descriptor Name | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and intermolecular interactions |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Steric | Molecular Volume | Size of the molecule, related to binding site fit |

| Steric | Solvent-Accessible Surface Area (SASA) | Area of the molecule accessible to a solvent |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability and reactivity |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry and molecular modeling serve as powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For systems like 2-Phenylthiomorpholin-3-one, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to forecast a range of spectroscopic parameters. These theoretical calculations provide a detailed understanding of the molecule's electronic structure and vibrational modes, which are directly related to its spectroscopic signatures.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.gov Once the minimum energy structure is obtained, further calculations can be performed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

NMR Spectroscopy Prediction

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govtandfonline.com This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in the molecule. The computed shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). These predicted spectra are invaluable for assigning signals in experimentally obtained NMR data and for confirming the proposed molecular structure.

While specific computational data for 2-Phenylthiomorpholin-3-one is not extensively documented in publicly available literature, Table 5.5.1 presents representative theoretical ¹H and ¹³C NMR chemical shifts for a structurally related heterocyclic compound, calculated using the GIAO method. This illustrates the type of data generated through such computational studies.

Table 5.5.1: Illustrative Predicted NMR Chemical Shifts Data is representative of values for a similar heterocyclic system as specific data for 2-Phenylthiomorpholin-3-one is not available in the cited literature.

| Atom Type | Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | C=O (Carbonyl) | 165.0 - 175.0 |

| ¹³C | Phenyl C (quaternary) | 135.0 - 145.0 |

| ¹³C | Phenyl C-H | 125.0 - 130.0 |

| ¹³C | CH₂-S | 30.0 - 40.0 |

| ¹³C | CH₂-N | 45.0 - 55.0 |

| ¹H | Phenyl H | 7.2 - 7.6 |

| ¹H | N-H | 6.5 - 8.0 |

| ¹H | CH₂-N | 3.0 - 3.5 |

| ¹H | CH₂-S | 2.8 - 3.2 |

Infrared (IR) Spectroscopy Prediction

Theoretical vibrational analysis is performed on the optimized molecular structure to predict the IR spectrum. The calculation yields harmonic vibrational frequencies corresponding to the fundamental modes of vibration. These frequencies are often systematically overestimated by DFT methods due to the neglect of anharmonicity and basis set limitations. nih.gov Therefore, the computed frequencies are typically multiplied by a scaling factor (e.g., 0.967) to improve agreement with experimental data. nih.gov The predicted IR spectrum helps in the assignment of key functional group vibrations, such as the C=O stretch of the lactam, N-H bending, C-H stretches of the phenyl group, and C-S bond vibrations.

Table 5.5.2 provides a set of representative predicted IR frequencies for key functional groups found in structures analogous to 2-Phenylthiomorpholin-3-one.

Table 5.5.2: Illustrative Predicted IR Frequencies Data is representative of values for a similar heterocyclic system as specific data for 2-Phenylthiomorpholin-3-one is not available in the cited literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=O Stretch (Amide I) | 1670 - 1700 |

| Aromatic C=C Stretch | 1580 - 1620 |

| N-H Bend | 1510 - 1550 |

| C-N Stretch | 1200 - 1250 |

| C-S Stretch | 680 - 720 |

UV-Visible Spectroscopy Prediction

The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zasapub.org This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which indicate the intensity of the absorption. The calculations can predict the maximum absorption wavelengths (λmax) associated with electronic transitions, such as π→π* and n→π* transitions. scielo.org.za These predictions are crucial for interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the chromophores within the molecule, including the phenyl ring and the carbonyl group.

Table 5.5.3 shows typical results from a TD-DFT calculation for a related phenyl-substituted heterocyclic compound, including the predicted absorption wavelength, oscillator strength, and major orbital contributions for the lowest-lying electronic transitions.

Table 5.5.3: Illustrative Predicted UV-Vis Absorption Data Data is representative of values for a similar heterocyclic system as specific data for 2-Phenylthiomorpholin-3-one is not available in the cited literature.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 345 | 0.015 | HOMO -> LUMO+1 (n→π) |

| 280 | 0.250 | HOMO -> LUMO (π→π) |

| 235 | 0.180 | HOMO-1 -> LUMO (π→π*) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenylthiomorpholin 3 One Analogues

Rational Design and Synthesis of 2-Phenylthiomorpholin-3-one Derivatives

The rational design of 2-Phenylthiomorpholin-3-one derivatives is often guided by the goal of enhancing interactions with a specific biological target. This involves modifying the core structure to improve potency, selectivity, and pharmacokinetic profiles. The synthesis of these compounds, particularly in an enantiomerically pure form, is a key step in this process.

A common synthetic strategy involves the stereoselective alkylation at the C-2 position of the thiomorpholinone core. For instance, an efficient synthesis begins with the creation of a chiral intermediate, such as 4-(2-hydroxy-(1R)-phenylethyl)-thiomorpholin-3-one. This intermediate can be prepared from starting materials like (R)-phenylglycine methyl ester and S-benzylthioglycolic acid. The chiral auxiliary on the nitrogen atom guides the stereoselective addition of various electrophiles to the C-2 position, which, after deprotection, yields a range of enantiomerically pure 2-substituted thiomorpholin-3-ones scispace.com. This method allows for the systematic introduction of diverse substituents to probe the structure-activity relationship.

Impact of Substituent Modifications on Biological Potency and Selectivity

The modification of substituents on both the phenyl ring and the thiomorpholinone scaffold has a profound impact on the biological activity of these compounds. Structure-activity relationship (SAR) studies are essential to map these effects and guide the design of more effective molecules.

While direct SAR studies on 2-Phenylthiomorpholin-3-one are not extensively detailed in available literature, valuable insights can be drawn from analogous morpholine (B109124) structures, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. In studies of these related compounds, modifications to the phenyl ring and the nitrogen atom of the heterocyclic core led to significant changes in potency and selectivity for targets like monoamine transporters (DAT, NET, SERT) and nicotinic acetylcholine receptors (nAChR) nih.gov.

Key findings from these analogous systems that can inform the design of thiomorpholinone derivatives include:

Aromatic Substitution : Halogen substitution on the phenyl ring influences potency. For example, a rank order of potency at the α3β4*-nAChR was observed as: -chloro > -fluoro nih.gov.

N-Alkylation : The addition of alkyl groups to the nitrogen atom can modulate activity. Adding N-ethyl or N-propyl groups increased potency for dopamine (DA) and norepinephrine (NE) uptake inhibition while decreasing it for serotonin (5HT) uptake inhibition nih.gov.

Lipophilicity and Electronic Effects : The introduction of groups like trifluoromethyl (CF3) can significantly enhance biological activity. A 3-CF3-phenylcarbamoyloxy fragment, for example, markedly improved the in vitro antimycobacterial activity of certain compounds compared to those with methoxy or ethoxy groups mdpi.com.

These principles highlight the importance of systematically exploring substitutions to optimize the pharmacological profile of the 2-Phenylthiomorpholin-3-one scaffold.

Table 1: Illustrative SAR Data from Analogous Morpholine Compounds

| Compound | Aromatic Substituent | N-Substituent | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) | α3β4*-nAChR Antagonism (IC50, µM) |

| Analog 5a | -Cl | -H | 130 | 39 | 0.8 |

| Analog 5b | -F | -H | 79 | 24 | 1.8 |

| Analog 5d | -Cl | -CH3 | 134 | 43 | 1.0 |

| Analog 5e | -Cl | -CH2CH3 | 17 | 10 | 0.5 |

| Analog 5f | -Cl | -CH2CH2CH3 | 33 | 11 | 0.7 |

This table is based on data for 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and is intended to be illustrative of SAR principles that could apply to the 2-Phenylthiomorpholin-3-one scaffold. Data sourced from Carroll et al. nih.gov

Stereochemical Influence on Pharmacological Profiles and Chemical Transformations

Stereochemistry plays a critical role in the interaction between a drug and its biological target. The three-dimensional arrangement of atoms can lead to significant differences in the pharmacodynamic and pharmacokinetic properties of enantiomers tg.org.au. For chiral compounds like 2-Phenylthiomorpholin-3-one, which has a stereocenter at the C-2 position, the two enantiomers (R and S) can exhibit distinct biological activities.